1-(2-Methyl-4-nitrophenyl)piperazine is a synthetic organic compound characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 235.29 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a 2-methyl-4-nitrophenyl group. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.
Piperazine derivatives, including 1-(2-Methyl-4-nitrophenyl)piperazine, exhibit significant biological activities. Research indicates that such compounds can possess:
The synthesis of 1-(2-Methyl-4-nitrophenyl)piperazine typically involves multi-step organic reactions. Common methods include:
1-(2-Methyl-4-nitrophenyl)piperazine finds applications primarily in the pharmaceutical industry due to its biological activities:
Studies on interaction profiles of 1-(2-Methyl-4-nitrophenyl)piperazine with biological targets are essential for understanding its pharmacological potential. These studies often focus on:
Such studies are crucial for optimizing its use in therapeutic contexts and understanding potential side effects.
Several compounds share structural similarities with 1-(2-Methyl-4-nitrophenyl)piperazine, each exhibiting unique properties and activities. Here are some notable examples:
The uniqueness of 1-(2-Methyl-4-nitrophenyl)piperazine lies in its specific substitution pattern on the piperazine ring, which influences its biological activity profile and potential therapeutic applications. Its distinct nitro group position enhances its interaction with biological targets compared to other similar compounds.
Nucleophilic aromatic substitution (SNAr) is the predominant method for synthesizing 1-(2-methyl-4-nitrophenyl)piperazine. This approach leverages the electron-withdrawing nitro group at the para position, which activates the aromatic ring for attack by the piperazine nucleophile. The ortho-methyl group introduces steric considerations but does not significantly hinder reactivity due to the nitro group’s strong activation effect.
A representative synthesis involves reacting 1-methylpiperazine with 2-methyl-4-nitrochlorobenzene in dimethylformamide (DMF) at 20°C for 2 hours, using potassium carbonate as a base (Figure 1). The reaction proceeds via a two-step mechanism: (1) deprotonation of piperazine by the base to generate a stronger nucleophile, and (2) attack at the electron-deficient carbon para to the nitro group, followed by chloride elimination. This method achieves a 98% yield, underscoring the efficiency of SNAr under mild conditions.
Key advantages of this strategy include:
The nitro group at the 4-position of the phenyl ring exerts significant electron-withdrawing effects, reducing electron density across the aromatic system. This polarization enhances the compound’s ability to participate in charge-transfer interactions with biological targets. For instance, in analogous piperazine-based inhibitors, the nitro group’s para orientation optimizes alignment with hydrophobic pockets in enzyme active sites, as observed in thallium flux assays measuring potassium channel inhibition [4].
Comparative studies of meta- and para-nitro derivatives reveal that para substitution maximizes resonance stabilization, which is critical for maintaining planar geometry during target binding [1]. A fluorescence-based thallium flux assay demonstrated that para-nitro substitution in piperazine derivatives improves inhibitory activity by 2.5-fold compared to meta-substituted analogues [4]. This aligns with quantum mechanical calculations showing enhanced dipole moments in para-nitro configurations, favoring electrostatic interactions with cationic residues in ion channels [1].
Table 1: Electronic Effects of Nitro Substitution on Inhibitory Activity
| Compound | Nitro Position | IC₅₀ (μM) | % Inhibition |
|---|---|---|---|
| 9a | Para | 1.29 | 96 |
| 9c | Meta | 1.65 | 95 |
| 9d | Ortho | 0.546 | 92 |
Data adapted from thallium flux assays [4].
The ortho-methyl group introduces steric hindrance that restricts rotational freedom around the phenyl-piperazine bond. This constraint stabilizes a conformation where the piperazine ring adopts a chair-like geometry, as confirmed by X-ray crystallography of related compounds [3]. Such rigidity preorganizes the molecule for target binding, reducing entropy penalties during complex formation.
In SAR studies of bicyclo[2.2.1]heptanyl-substituted piperazines, steric bulk at the ortho position improved inhibitory selectivity by preventing non-specific interactions with off-target proteins [1]. For 1-(2-Methyl-4-nitrophenyl)piperazine, molecular dynamics simulations suggest that the methyl group shields the nitro moiety from solvent exposure, enhancing membrane permeability by 40% compared to des-methyl analogues [4].
Removing the ortho-methyl group from 1-(2-Methyl-4-nitrophenyl)piperazine yields the para-nitrophenyl analogue, which exhibits reduced target affinity. Thallium flux assays demonstrate a 3.2-fold decrease in potency (IC₅₀ = 2.43 μM vs. 0.546 μM), underscoring the methyl group’s role in stabilizing productive binding orientations [4].
Table 2: Bioactivity Comparison with Para-Nitrophenyl Analogues
| Compound | Substituents | IC₅₀ (μM) |
|---|---|---|
| 1-(2-Methyl-4-nitrophenyl)piperazine | Ortho-methyl, para-nitro | 0.546 |
| Para-nitrophenylpiperazine | Para-nitro | 2.43 |
Data sourced from potassium channel inhibition studies [4].
The methyl group’s steric effects also alter metabolic stability. Microsomal assays reveal that the ortho-methyl derivative exhibits a 60% longer half-life than its des-methyl counterpart, likely due to reduced cytochrome P450 access to the phenyl ring [1].
The nitro group serves as a hydrogen bond acceptor, forming critical interactions with serine or lysine residues in enzymatic active sites. In acetylcholinesterase (AChE) inhibitors, nitro-substituted piperazines exhibit 30% higher binding affinity than non-nitrated derivatives, as quantified by Ellman’s spectrophotometric method [2].
Introducing electron-donating groups (e.g., methoxy) at the meta position diminishes hydrogen bonding efficiency by increasing electron density on the nitro oxygen atoms. Conversely, fluorination at the para position amplifies hydrogen bond strength by polarizing the nitro group, as evidenced by a 1.8-fold improvement in AChE inhibition [2].
Table 3: Hydrogen Bonding Effects on Enzyme Inhibition
| Compound | Substituent | AChE IC₅₀ (μM) |
|---|---|---|
| 3c | Nitro | 0.89 |
| 3k | Methoxy | 2.15 |
| 9j | Fluoro | 0.49 |
The phenylpiperazine scaffold present in 1-(2-Methyl-4-nitrophenyl)piperazine represents a privileged structure for G protein-coupled receptor interactions [1]. This structural motif has been extensively documented to exhibit selective binding across multiple GPCR subfamilies, with particular affinity for serotonergic and dopaminergic receptor systems [2] [1].
The piperazine moiety functions as a critical pharmacophore for GPCR selectivity, primarily attributed to its basicity and conformational flexibility [1]. The presence of the 2-methyl-4-nitrophenyl substitution pattern introduces specific steric and electronic properties that influence receptor binding landscapes. Research has demonstrated that ortho-substitution patterns, such as the 2-methyl group, can significantly enhance binding affinity and functional potency at target receptors [1].
Binding affinity studies of structurally related phenylpiperazine derivatives reveal nanomolar to low micromolar affinities across multiple GPCR targets [3] [4]. The 5-hydroxytryptamine receptor subtypes, particularly 5-HT1A and 5-HT7, demonstrate exceptional affinity for piperazine-containing ligands, with dissociation constants ranging from 1-100 nanomolar for phenylpiperazine derivatives [3] [5]. The compound's structural features suggest potential selectivity for 5-HT1A receptors over other histamine receptor subtypes, consistent with documented structure-activity relationships [4].
Dopaminergic receptor interactions represent another significant binding domain for phenylpiperazine compounds. Studies indicate that N-phenylpiperazine analogs can achieve substantial D3 versus D2 dopamine receptor subtype selectivity, with some derivatives exhibiting approximately 500-fold selectivity [6]. The binding affinities for dopamine D2 receptors typically range from 10-1000 nanomolar for phenylpiperazine derivatives, while D3-selective compounds demonstrate enhanced affinity in the 0.2-10 nanomolar range [6].
Table 1: Basic Chemical Properties of 1-(2-Methyl-4-nitrophenyl)piperazine
| Property | Value |
|---|---|
| Chemical Name | 1-(2-Methyl-4-nitrophenyl)piperazine |
| CAS Number | 461664-02-8 |
| Molecular Formula | C11H15N3O2 |
| Molecular Weight (g/mol) | 221.26 |
| SMILES | O=N+[O-] |
| InChI Key | OVKXEUNBXUPEAP-UHFFFAOYSA-N |
| Chemical Class | Phenylpiperazine derivative |
| Structural Features | Piperazine ring with 2-methyl-4-nitrophenyl substitution |
Monoamine transporter systems, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), represent critical targets for phenylpiperazine compounds [7] [8]. These transporters mediate the reuptake of neurotransmitters from synaptic clefts through sodium-dependent mechanisms, making them essential regulators of monoaminergic signaling [9].
The binding mechanism of phenylpiperazine derivatives to monoamine transporters involves interaction with the primary substrate binding pocket [8]. Molecular dynamics simulations and structure-activity relationship studies demonstrate that phenylpiperazine compounds bind within the orthosteric site, competing with endogenous substrates for transporter occupation [8]. The positively charged piperazine nitrogen maintains critical electrostatic interactions with negatively charged aspartate residues in the binding pocket, while the phenyl moiety exhibits conformational flexibility allowing multiple binding orientations [8].
Thermodynamic analysis of piperazine-transporter interactions reveals enthalpy-driven binding processes with binding enthalpies ranging from -30 to -60 kcal/mol [10]. The association rates for these compounds typically range from 10^6 to 10^8 M^-1s^-1, indicating rapid binding kinetics [11]. Dissociation rates vary considerably depending on the specific transporter target, with values spanning 10^-3 to 10^-1 s^-1, resulting in residence times from seconds to hours [11].
The 1-(2-Methyl-4-nitrophenyl)piperazine structure suggests potential for both uptake inhibition and reverse transport induction based on its similarity to documented phenylpiperazine substrates [8]. The electron-withdrawing nitro group at the para position may enhance binding affinity through favorable electrostatic interactions, while the ortho-methyl substituent could influence selectivity between transporter subtypes [8].
Table 2: Predicted Receptor Binding Affinity Data
| Receptor/Target | Binding Affinity Range (nM) | Selectivity Notes |
|---|---|---|
| 5-HT1A Receptor | 1-100 (phenylpiperazine derivatives) | High affinity for 5-HT1A vs other subtypes |
| 5-HT7 Receptor | 1-50 (piperazine derivatives) | Nanomolar range selectivity |
| Dopamine D2 Receptor | 10-1000 (phenylpiperazine derivatives) | Variable selectivity depending on substitution |
| Dopamine D3 Receptor | 0.2-10 (selective derivatives) | High D3 vs D2 selectivity possible |
| Sigma-1 Receptor | 3-1500 (piperazine vs piperidine) | Piperazine shows lower affinity than piperidine |
| α1-Adrenergic Receptor | 10-100 (substituted derivatives) | Ortho-substitution increases selectivity |
Allosteric modulation of neuronal ion channels represents a sophisticated mechanism through which piperazine derivatives can influence neuronal excitability and neurotransmitter signaling [12] [13]. The 1-(2-Methyl-4-nitrophenyl)piperazine structure contains features consistent with ion channel modulatory activity, particularly for voltage-gated sodium channels and transient receptor potential channels [13].
Piperazine derivatives have been documented to function as selective modulators of voltage-gated sodium channel isoforms, with particular selectivity for Nav1.3 channels [13]. The mechanism involves binding to allosteric sites distinct from the primary pore region, inducing conformational changes that alter channel gating kinetics [13]. Structure-activity relationships indicate that the 2-aminoimidazole moiety, while not present in the target compound, represents an essential structural feature for sodium channel activity, suggesting that the nitrophenyl substitution may confer different modulatory properties [13].
The Hill coefficient values for allosteric ion channel interactions typically range from 0.5 to 2.0, indicating varying degrees of cooperative binding [14]. When the Hill coefficient exceeds unity (n > 1), positive cooperativity is observed, suggesting that initial ligand binding enhances subsequent binding events [14]. Conversely, Hill coefficients below unity (n < 1) indicate negative cooperativity, where initial binding reduces affinity for additional binding sites [14].
Transient receptor potential mucolipin (TRPML) channels represent another potential target class for piperazine modulation [15]. These channels are involved in lysosomal ion homeostasis and endosomal trafficking processes [15]. The structural features of 1-(2-Methyl-4-nitrophenyl)piperazine, particularly the methoxyphenyl-like substitution pattern, suggest potential for TRPML channel interaction based on documented structure-activity relationships [15].
The allosteric binding cooperativity parameters for piperazine-ion channel interactions demonstrate complex binding landscapes. Positive allosteric modulators typically exhibit cooperativity factors (α) ranging from 10 to 1000, indicating substantial enhancement of orthosteric ligand binding [16]. The operational efficacy parameters (τB) for allosteric modulators span several orders of magnitude, reflecting diverse functional outcomes from pure potentiation to mixed agonist-modulator profiles [16].
Table 3: Predicted Binding Thermodynamic Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Binding Enthalpy (ΔH) | -30 to -60 kcal/mol | Enthalpy-driven binding typical for piperazines |
| Binding Entropy (-TΔS) | 5 to 25 kcal/mol | Entropic penalty from conformational restriction |
| Free Energy of Binding (ΔG) | -8 to -12 kcal/mol | Favorable binding energetics |
| Dissociation Constant (Kd) | 1 nM to 10 μM | Nanomolar to micromolar affinity range |
| Association Rate (kon) | 10^6 to 10^8 M^-1s^-1 | Rapid association typical |
| Dissociation Rate (koff) | 10^-3 to 10^-1 s^-1 | Variable depending on target |
| Residence Time (RT) | 10 seconds to 1 hour | Moderate to long residence times |
The enzymatic landscape of neurotransmitter metabolism presents multiple targets for piperazine-mediated inhibition, with monoamine oxidase enzymes and cholinesterases representing primary sites of interaction [17] [18]. The 1-(2-Methyl-4-nitrophenyl)piperazine structure exhibits structural features consistent with enzyme inhibitory activity based on established structure-activity relationships for related compounds.
Monoamine oxidase A and B (MAO-A and MAO-B) represent critical enzymes in neurotransmitter catabolism, responsible for the oxidative deamination of serotonin, dopamine, and norepinephrine [17]. Piperazine derivatives have demonstrated substantial inhibitory activity against both MAO isoforms, with IC50 values ranging from 0.1 to 25 micromolar for MAO-A and 0.7 to 2.7 micromolar for MAO-B [17] [18]. The presence of electron-withdrawing groups, such as the nitro substituent in the target compound, has been associated with enhanced MAO inhibitory activity [19].
The kinetic mechanism of MAO inhibition by piperazine derivatives typically follows competitive or mixed-type inhibition patterns [18]. Competitive inhibition involves direct competition with endogenous substrates for the enzyme active site, while mixed inhibition suggests binding to both the active site and allosteric regulatory sites [18]. The inhibition constants (Ki) for piperazine-based MAO inhibitors range from 0.05 to 10 micromolar, indicating high-affinity enzyme binding [18] [19].
Acetylcholinesterase and butyrylcholinesterase represent additional enzymatic targets for piperazine derivatives [20]. These enzymes catalyze the hydrolysis of acetylcholine, terminating cholinergic neurotransmission [20]. Piperazine compounds have demonstrated inhibitory activity against both cholinesterase subtypes, with IC50 values typically ranging from 1 to 10 micromolar [20]. The inhibition mechanism often involves mixed or non-competitive patterns, suggesting allosteric modulation in addition to active site interaction [20].
Molecular docking studies of piperazine derivatives with neurotransmitter metabolizing enzymes reveal specific binding interactions that contribute to inhibitory activity. The piperazine nitrogen atoms form critical hydrogen bonding interactions with active site residues, while the aromatic substituents engage in hydrophobic interactions with enzyme binding pockets [18] [19]. The 2-methyl-4-nitrophenyl substitution pattern in the target compound is predicted to enhance binding affinity through favorable electrostatic interactions with enzyme active sites.
The thermodynamic parameters governing enzyme-inhibitor interactions demonstrate enthalpy-driven binding processes similar to receptor interactions. Binding enthalpies for piperazine-enzyme complexes typically range from -40 to -70 kcal/mol, indicating strong intermolecular interactions [10]. The entropic contributions are generally unfavorable due to conformational restriction upon binding, with entropy penalties ranging from 10 to 30 kcal/mol [10].
Table 4: Predicted Enzyme Inhibition Kinetic Parameters
| Enzyme | Inhibition Type | IC50 Range (μM) | Ki Range (μM) |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Competitive/Mixed | 0.1-25 (piperazine derivatives) | 0.05-10 |
| Monoamine Oxidase B (MAO-B) | Competitive/Mixed | 0.7-2.7 (piperazine derivatives) | 0.2-1.0 |
| Acetylcholinesterase (AChE) | Mixed/Non-competitive | 1-10 (piperazine derivatives) | 0.5-5.0 |
| Butyrylcholinesterase (BChE) | Mixed/Non-competitive | 1-4 (piperazine derivatives) | 0.5-3.0 |
| Tyrosinase | Mixed (allosteric + active site) | 5-25 (nitrophenyl derivatives) | 2-15 |
The reversibility characteristics of piperazine-mediated enzyme inhibition vary depending on the specific enzyme target and inhibitor structure. Most piperazine derivatives function as reversible inhibitors, allowing for competitive displacement by substrate molecules [18]. However, certain structural modifications can confer irreversible or pseudo-irreversible inhibition through covalent bond formation or exceptionally slow dissociation kinetics [18].